3-Bromo-4-(dimethylamino)aniline
Description
Properties
IUPAC Name |
2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHPSOVOJJEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474765 | |
| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860444-64-0 | |
| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-(dimethylamino)aniline CAS number and molecular weight
An In-Depth Technical Guide to 3-Bromo-4-(dimethylamino)aniline: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)aniline, a halogenated aniline derivative of significant interest to researchers in organic synthesis, drug discovery, and materials science. This document delves into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for laboratory professionals.
Core Compound Identification and Properties
3-Bromo-4-(dimethylamino)aniline, with CAS number 860444-64-0, is a versatile synthetic intermediate.[1] Its structure features a benzene ring substituted with a bromine atom, a primary amine, and a dimethylamino group. This unique arrangement of functional groups—an electron-donating dimethylamino group ortho to a primary amine and meta to a bromine atom—imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties of 3-Bromo-4-(dimethylamino)aniline
| Property | Value | Source |
| CAS Number | 860444-64-0 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | 2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
| Purity | Commonly available at ≥98% | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |
| Melting Point | Not extensively documented in public literature. | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-4-(dimethylamino)aniline is not widely detailed in standard literature, suggesting its status as a niche research chemical. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, starting from a more common precursor. A logical approach involves the selective bromination of N,N-dimethyl-p-phenylenediamine.
The causality behind this choice rests on the directing effects of the amine and dimethylamino groups. Both are strongly activating, ortho-, para-directing groups. The dimethylamino group provides more steric hindrance than the primary amine, which can be exploited to direct the incoming electrophile (bromine).
Proposed Synthetic Workflow
A likely two-step process would involve:
-
Protection of the primary amine: To prevent side reactions and to modulate the directing effect, the more reactive primary amine is first protected, for instance, as an acetamide.
-
Electrophilic Bromination: The protected intermediate is then subjected to regioselective bromination. The bulky protecting group and the powerful directing effect of the dimethylamino group would favor the introduction of bromine at the position ortho to the dimethylamino group.
-
Deprotection: Removal of the protecting group yields the final product.
Caption: Proposed synthetic workflow for 3-Bromo-4-(dimethylamino)aniline.
Representative Experimental Protocol (Illustrative)
This protocol is adapted from a standard procedure for the bromination of a substituted aniline and should be optimized for the specific substrate.
-
Protection: Dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate.
-
Bromination: Dissolve the protected intermediate (1 eq.) in acetonitrile. Add N-Bromosuccinimide (NBS) (1 eq.) portion-wise at room temperature. Stir for 16 hours.[2] Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purification & Deprotection: Purify the residue by silica gel column chromatography.[2] The resulting brominated intermediate is then hydrolyzed by refluxing with aqueous HCl or NaOH solution until deprotection is complete. Neutralize the solution, extract the final product with a suitable organic solvent, dry, and concentrate to yield 3-Bromo-4-(dimethylamino)aniline.
Reactivity and Applications in Drug Development
The synthetic utility of 3-Bromo-4-(dimethylamino)aniline stems from its dual reactivity. The carbon-bromine bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, while the primary amine offers a site for nucleophilic attack or further functionalization.
Cross-Coupling Reactions
The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[1] This reactivity is fundamental in constructing biaryl structures and extended conjugated systems, which are common motifs in pharmaceuticals and organic electronic materials.[1]
Mechanism Insight: In a Suzuki coupling, the process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Application in Suzuki cross-coupling reactions.
Synthesis of Heterocyclic Scaffolds
The primary amine group allows for the construction of various heterocyclic systems, which form the core of many bioactive molecules.[1] For instance, it can be used to synthesize:
-
Benzimidazoles: By condensation with carboxylic acids or their derivatives. Benzimidazoles are privileged structures in medicinal chemistry, found in drugs like proton pump inhibitors (e.g., omeprazole) and anthelmintics.
-
Indoles: Through methods like the Fischer or Bischler-Möhlau indole synthesis, providing access to a class of compounds with widespread biological activities.
The presence of the bromine and dimethylamino substituents allows for fine-tuning the electronic properties and solubility of the resulting heterocyclic compounds, a critical aspect of modern drug design.[1]
Spectroscopic Analysis (Reference Data)
Table 2: Reference ¹H NMR Data for 4-Bromo-N,N-dimethylaniline
| Assignment | Chemical Shift (ppm) | Multiplicity | Source |
| Aromatic Protons (ortho to -NMe₂) | 6.58 | d | [3] |
| Aromatic Protons (ortho to -Br) | 7.28 | d | [3] |
| Methyl Protons (-N(CH₃)₂) | 2.91 | s | [3] |
Expert Interpretation for 3-Bromo-4-(dimethylamino)aniline: A scientist characterizing the target compound (3-Bromo-4-(dimethylamino)aniline) would expect a more complex aromatic region in the ¹H NMR spectrum due to the lower symmetry. One would anticipate three distinct aromatic signals, likely a doublet, a singlet (or a doublet with a very small coupling constant), and another doublet, reflecting the unique electronic environment of each proton. The dimethylamino protons would likely appear as a singlet around a similar chemical shift (2.9-3.0 ppm).
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 3-Bromo-4-(dimethylamino)aniline is not widely available, the hazard profile can be inferred from closely related isomers. Isomers like 4-bromo-N,N-dimethylaniline and 3-bromoaniline are classified as harmful and irritants.[4][5]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4]
-
Skin Irritation: Causes skin irritation (Category 2).[4]
-
Eye Irritation: Causes serious eye irritation (Category 2).[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Keep away from oxidizing agents and strong acids.
Conclusion
3-Bromo-4-(dimethylamino)aniline is a strategically important building block for advanced chemical synthesis. Its defined structure allows for predictable reactivity in cross-coupling reactions and the formation of complex heterocyclic systems. While detailed public data is limited, its utility for researchers in drug development and materials science is clear. Proper handling with appropriate safety precautions, inferred from related compounds, is essential for its safe and effective use in the laboratory.
References
-
RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
ChemSynthesis. (n.d.). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(dimethylamino)aniline
Introduction: The Strategic Importance of 3-Bromo-4-(dimethylamino)aniline
3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a bromine atom ortho to a primary amine and meta to a strongly electron-donating dimethylamino group, renders it a versatile synthetic intermediate. This strategic positioning of functional groups allows for selective transformations, making it a valuable building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials[1]. The electron-rich nature of the aromatic ring, activated by the dimethylamino substituent, coupled with the reactive carbon-bromine bond, makes this compound a key precursor for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of intricate biaryl structures[1]. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Bromo-4-(dimethylamino)aniline, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different methodologies.
Primary Synthetic Pathway: Electrophilic Bromination of 4-(Dimethylamino)aniline
The most direct and commonly employed route to 3-Bromo-4-(dimethylamino)aniline is the electrophilic aromatic substitution of the readily available starting material, 4-(dimethylamino)aniline (also known as N,N-dimethyl-p-phenylenediamine)[1][2][3]. The powerful activating and ortho-, para-directing effect of the dimethylamino group, combined with the ortho-, para-directing nature of the amino group, dictates the regioselectivity of the bromination.
Mechanistic Rationale: The Directing Effects of Substituents
The dimethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is also an activating, ortho-, para-director. In the case of 4-(dimethylamino)aniline, the para position relative to the dimethylamino group is occupied by the primary amine. Therefore, electrophilic substitution is directed to the positions ortho to both the dimethylamino and amino groups. Steric hindrance from the dimethylamino group can influence the position of substitution, but in this case, the electronic effects are dominant, leading to bromination at the 3-position.
A key consideration in this synthesis is the potential for over-bromination and oxidation of the electron-rich aniline derivative. The choice of brominating agent and careful control of reaction conditions are crucial to achieving high selectivity and yield of the desired mono-brominated product.
Caption: General workflow for the synthesis of 3-Bromo-4-(dimethylamino)aniline via electrophilic bromination.
Comparative Analysis of Brominating Agents
| Brominating Agent | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Highly reactive, cost-effective. | Highly corrosive and toxic, can lead to over-bromination, requires careful handling. |
| N-Bromosuccinimide (NBS) | Milder and more selective reagent, easier to handle than Br₂, generates succinimide as a byproduct which is often easy to remove[1]. | Higher cost compared to elemental bromine. |
| Copper(II) Bromide (CuBr₂) | Acts as both an oxidant and a bromine source, can offer high selectivity for para-bromination of anilines, potentially more environmentally friendly[4]. | May require specific reaction conditions and solvents for optimal performance[4]. |
Detailed Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on established methods for the selective bromination of activated aromatic compounds[1].
Materials and Equipment:
-
4-(Dimethylamino)aniline
-
N-Bromosuccinimide (NBS)
-
Chloroform (or another suitable solvent like acetic acid)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)aniline (1.0 equivalent) in chloroform. Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.0-1.1 equivalents) in chloroform to the cooled solution of the aniline derivative over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-4-(dimethylamino)aniline.
-
Alternative Synthetic Strategy: A Multi-Step Approach
This hypothetical pathway would involve:
-
Nitration of a suitable precursor.
-
Bromination of the nitrated intermediate.
-
Nucleophilic Aromatic Substitution to introduce the dimethylamino group.
-
Reduction of the nitro group to the primary amine.
Caption: A conceptual multi-step pathway for the synthesis of 3-Bromo-4-(dimethylamino)aniline.
This approach offers greater control over the substitution pattern but at the cost of a longer synthetic sequence and potentially lower overall yield. The synthesis of the starting material, 4-(dimethylamino)aniline, itself typically involves the nitration of dimethylaniline followed by reduction of the nitro group[7].
Conclusion: A Versatile Building Block Accessible Through Strategic Synthesis
The synthesis of 3-Bromo-4-(dimethylamino)aniline is most efficiently achieved through the direct electrophilic bromination of 4-(dimethylamino)aniline. The choice of brominating agent, with N-bromosuccinimide often being preferred for its selectivity and ease of handling, is a critical parameter for the success of this transformation. While multi-step synthetic routes are conceivable and offer an alternative for specific circumstances, the direct approach remains the most practical for accessing this valuable synthetic intermediate. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce 3-Bromo-4-(dimethylamino)aniline for its diverse applications in the synthesis of novel chemical entities.
References
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-
ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
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-
SIELC Technologies. (n.d.). N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling, and Disposal of 3-Bromo-4-(dimethylamino)aniline
Abstract: 3-Bromo-4-(dimethylamino)aniline, a substituted aniline derivative, presents unique challenges in a laboratory setting. While its structural motifs are of interest in synthetic chemistry and drug discovery, its potential toxicological profile necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate risks associated with this compound. We will delve into the core principles of safe handling, appropriate personal protective equipment (PPE), emergency procedures, and environmentally responsible disposal methods, moving beyond a simple checklist to foster a deeper understanding of the "why" behind each recommendation.
Understanding the Hazard: A Physicochemical and Toxicological Profile
Key Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.1 g/mol |
| Appearance | Solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Likely soluble in organic solvents |
Toxicological Considerations:
The primary routes of exposure are inhalation, skin absorption, and ingestion. Given the known hazards of analogous compounds, it is prudent to assume that 3-Bromo-4-(dimethylamino)aniline may cause:
-
Methemoglobinemia: Aniline and its derivatives can oxidize hemoglobin in red blood cells to methemoglobin, reducing the blood's oxygen-carrying capacity. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, death.
-
Skin and Eye Irritation: Direct contact can cause irritation, redness, and pain. Prolonged or repeated contact may lead to dermatitis.
-
Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects on the central nervous system, liver, and kidneys.
-
Carcinogenicity: Many aniline derivatives are classified as suspected or known carcinogens.
The Core of Safety: A Multi-Layered Handling Strategy
A robust safety protocol for 3-Bromo-4-(dimethylamino)aniline is not a single action but a system of overlapping safeguards. This approach, detailed below, ensures that a failure in one layer of protection is compensated for by others.
Caption: A logical workflow for the safe handling of 3-Bromo-4-(dimethylamino)aniline.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 3-Bromo-4-(dimethylamino)aniline is a certified chemical fume hood. All weighing, transferring, and experimental procedures involving this compound must be conducted within a fume hood to minimize the risk of inhalation exposure. The fume hood should have adequate airflow, and its performance should be regularly monitored.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, a comprehensive PPE strategy is essential for protecting against direct contact and unforeseen exposures.[1]
-
Hand Protection: Double gloving with nitrile or neoprene gloves is recommended.[2] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially after direct contact with the compound.[3]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5]
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over personal clothing.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]
Safe Handling Practices: The Human Element
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[3][6] Avoid contact with skin, eyes, and clothing.[3][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][6][7] Do not eat, drink, or smoke in the laboratory.[6][7]
-
Storage: Store 3-Bromo-4-(dimethylamino)aniline in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Keep it away from incompatible materials such as strong oxidizing agents.
Emergency Preparedness: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for minimizing the impact of an incident.
Spill Response
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9]
-
Collect the absorbent material and the spilled compound into a sealed container for hazardous waste disposal.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10][11] Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10][11] Seek immediate medical attention.[9][10]
-
Inhalation: Move the affected person to fresh air.[6][10][12] If breathing has stopped, provide artificial respiration.[9][12] Seek immediate medical attention.[10][12]
-
Ingestion: Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6][10]
The Final Step: Responsible Disposal
The disposal of 3-Bromo-4-(dimethylamino)aniline and its associated waste must be handled with the same level of care as its use. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.[13][14][15]
Waste Segregation: A Critical Distinction
All waste contaminated with 3-Bromo-4-(dimethylamino)aniline, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[16][17] It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[14][15][16]
Caption: A diagram illustrating the proper segregation of waste streams.
Disposal Protocol
-
Collection: Collect all 3-Bromo-4-(dimethylamino)aniline waste in a chemically resistant, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "3-Bromo-4-(dimethylamino)aniline."[16]
-
Storage: Store the waste container in a designated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration.[13][15] Do not pour this chemical down the drain. [14][17]
Conclusion: A Culture of Safety
The safe handling and disposal of 3-Bromo-4-(dimethylamino)aniline are not merely procedural requirements but are integral to responsible scientific practice. By understanding the potential hazards, implementing robust engineering controls and PPE protocols, being prepared for emergencies, and adhering to proper disposal methods, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting oneself, colleagues, and the environment.
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An In-Depth Technical Guide to the Reactivity and Chemical Stability of 3-Bromo-4-(dimethylamino)aniline
Executive Summary
3-Bromo-4-(dimethylamino)aniline (CAS 860444-64-0) is a highly functionalized aniline derivative that serves as a strategic building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a potent electron-donating dimethylamino group, a primary amine, and a synthetically versatile bromine atom, offers a sophisticated platform for constructing complex molecular targets. This guide provides an in-depth analysis of the compound's electronic structure, reactivity profile, and chemical stability. We will explore the delicate interplay of its functional groups, which dictates its behavior in key synthetic transformations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines the compound's stability under various conditions and provides field-proven protocols for its handling, storage, and application, aimed at researchers, chemists, and drug development professionals.
Molecular Properties and Specifications
The utility of any chemical intermediate begins with a clear understanding of its fundamental properties. 3-Bromo-4-(dimethylamino)aniline is a solid at room temperature, soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Its key physical and chemical identifiers are summarized below.
| Property | Value | Reference |
| CAS Number | 860444-64-0 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in ethanol, DMSO; Insoluble in water. | [1][2] |
| Purity | Typically ≥98% | [1] |
The Electronic Landscape: A Rationale for Reactivity
The reactivity of 3-Bromo-4-(dimethylamino)aniline is a direct consequence of the electronic interplay between its three key functional groups on the aromatic ring. A nuanced understanding of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.
-
The Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: Both are powerful activating groups due to their ability to donate electron density to the benzene ring via the resonance effect (+R). The lone pair of electrons on the nitrogen atoms delocalizes into the π-system, significantly increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4] The tertiary dimethylamino group is generally considered a stronger activator than the primary amino group.
-
The Bromo (-Br) Group: The bromine atom exerts a dual electronic influence. It is deactivating via the inductive effect (-I), withdrawing electron density due to its high electronegativity. However, it also possesses lone pairs that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, the inductive deactivation is typically overcome by the powerful activation from the nitrogen substituents.
The net effect is a highly electron-rich aromatic system, primed for electrophilic attack, with the directing effects dominated by the amino and dimethylamino groups.
Caption: Electronic contributions and resulting reactive sites on the 3-Bromo-4-(dimethylamino)aniline scaffold.
Reactivity Profile: A Guide to Synthetic Applications
The molecule's dual reactivity makes it a valuable intermediate.[1] The electron-rich ring readily undergoes electrophilic substitution, while the carbon-bromine bond provides a handle for nucleophilic substitution and cross-coupling reactions.[1]
Electrophilic Aromatic Substitution (EAS)
The immense activating strength of the -N(CH₃)₂ and -NH₂ groups makes the ring highly susceptible to EAS. The directing effects are as follows:
-
-N(CH₃)₂ (at C4): Directs ortho (C3, C5) and para (C1).
-
-NH₂ (at C1): Directs ortho (C2, C6) and para (C4).
-
-Br (at C3): Directs ortho (C2, C4) and para (C6).
Considering the positions are already substituted at C1, C3, and C4, the primary sites for electrophilic attack are C2, C5, and C6. The -N(CH₃)₂ group at C4 is the strongest activator, making its ortho-position, C5 , the most sterically accessible and electronically enriched site for substitution. Position C2 is also activated but is ortho to both the primary amine and the bromine, potentially leading to a mixture of products depending on the electrophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at position 3 is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. This compound is particularly useful in widely applied transformations such as:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of new C-N bonds.
These reactions are foundational in modern medicinal chemistry and materials science, allowing for the modular construction of complex architectures.[1]
This protocol describes a representative Suzuki coupling to validate a synthetic route. The choice of a mild base like K₂CO₃ is crucial to prevent side reactions with the sensitive aniline functional groups. The palladium catalyst with a suitable phosphine ligand is standard for this transformation.
Objective: To couple 3-Bromo-4-(dimethylamino)aniline with phenylboronic acid.
Materials:
-
3-Bromo-4-(dimethylamino)aniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-(dimethylamino)aniline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactions of the Amino Groups
Both the primary and tertiary amino groups can participate in reactions. The primary amine at C1 can be acylated to modulate the ring's reactivity or converted to a diazonium salt for subsequent Sandmeyer reactions. The dimethylamino group can be oxidized to an N-oxide, which offers an alternative pathway for halogenation of the aromatic ring.[1][5]
Chemical Stability and Degradation Profile
Understanding the stability of 3-Bromo-4-(dimethylamino)aniline is paramount for its effective use and storage.
Thermal Stability
Anilines, particularly electron-rich ones, can be thermally sensitive. It is crucial to avoid excessive temperatures during reactions and purification.
| Stability Parameter | Data | Insight |
| Thermal Decomposition | Onset reported at approximately 200°C via TGA.[1] | The dimethylamino group's resonance stabilization contributes to its relatively moderate thermal stability.[1] |
| Handling Conditions | Avoid prolonged heating above 100-120°C in solution. | Minimizes risk of decomposition and formation of polymeric impurities. |
Susceptibility to Oxidation and Degradation
The electron-rich nature of the molecule makes it susceptible to oxidation, which is a primary degradation pathway.
-
Air and Light Sensitivity: Like many anilines, this compound can slowly oxidize upon exposure to air and light, often leading to discoloration (e.g., turning from off-white to yellow or brown). This is due to the formation of colored radical cations and subsequent polymerization products. The compound has been noted for its ability to undergo photoinduced oxidation.[1]
-
Chemical Incompatibility: Strong oxidizing agents should be avoided. The basic nitrogen atoms will react readily with acids; therefore, it should not be stored in proximity to strong acids.[2]
-
Environmental Degradation: Its structure suggests it may serve as a model for studying the degradation of organic pollutants in aquatic environments, indicating potential for environmental breakdown.[1]
Recommended Handling and Storage Protocol
To ensure the integrity and longevity of 3-Bromo-4-(dimethylamino)aniline, the following storage and handling procedures are required.
-
Storage: Store the compound in a tightly sealed, opaque container (e.g., amber glass vial) to protect from light.[6] The container should be placed in a cool, dry, and well-ventilated area.[6] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust if handling the solid form.
Conclusion
3-Bromo-4-(dimethylamino)aniline is a potent and versatile chemical intermediate whose reactivity is governed by the synergistic and competing electronic effects of its substituents. The highly activated aromatic ring is predisposed to electrophilic substitution, primarily at the C5 position, while the carbon-bromine bond serves as a robust linchpin for modern cross-coupling methodologies. Its primary liability is a sensitivity to oxidation, which necessitates careful handling and storage under inert, dark, and dry conditions. By leveraging the insights and protocols detailed in this guide, researchers can confidently and effectively utilize this compound to advance projects in drug discovery, materials science, and complex organic synthesis.
References
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para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. ResearchGate. [Link]
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4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. IndiaMART. [Link]
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4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem. [Link]
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3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. PubChem. [Link]
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Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH National Center for Biotechnology Information. [Link]
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BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. [Link]
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Methodological & Application
Introduction: The Versatility of 3-Bromo-4-(dimethylamino)aniline in Modern Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Bromo-4-(dimethylamino)aniline
3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative that serves as a pivotal intermediate in organic chemistry and drug discovery.[1] Its molecular architecture, featuring a reactive carbon-bromine bond and an electron-rich aromatic system enhanced by the dimethylamino and aniline functionalities, makes it an exceptionally versatile building block for constructing complex molecular frameworks.[1] This guide provides an in-depth exploration of its application in two of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura and Heck cross-coupling reactions. These palladium-catalyzed methods are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3]
The strategic placement of the bromo substituent provides a reactive handle for palladium insertion, while the potent electron-donating dimethylamino group significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity.[1] Understanding how to leverage this unique electronic and structural profile is key to achieving high yields and purity in cross-coupling protocols. This document serves as a detailed technical resource for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for successful experimentation.
Compound Profile:
| Property | Value | Source |
| CAS Number | 860444-64-0 | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Molecular Formula | C₈H₁₀BrN₂ | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [4][5] |
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[2][6][7] This reaction is widely used to synthesize biaryl compounds, which are prevalent motifs in medicinally active molecules.[2][7]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-Bromo-4-(dimethylamino)aniline, forming a Pd(II) complex.[2][8] This is often the rate-determining step.
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8][9]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling
This protocol is a general guideline for the coupling of 3-Bromo-4-(dimethylamino)aniline with a generic arylboronic acid. Optimization may be required for specific substrates.[7]
Materials:
-
3-Bromo-4-(dimethylamino)aniline
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[10]
-
Solvent: 1,4-Dioxane and Water (4:1 mixture) or DMF[8]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-(dimethylamino)aniline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%). The amount can be optimized; lower loadings are preferable for cost and sustainability.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask. The concentration should be approximately 0.1-0.2 M with respect to the bromoaniline.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Table of Typical Suzuki Reaction Parameters:
| Component | Role | Typical Reagents | Typical Loading | Causality/Notes |
| Aryl Halide | Electrophile | 3-Bromo-4-(dimethylamino)aniline | 1.0 equiv | The C-Br bond is the site of oxidative addition. The electron-donating groups can accelerate this step. |
| Boron Reagent | Nucleophile Source | Arylboronic acids or esters | 1.1 - 1.5 equiv | Generally stable, low toxicity. An excess ensures complete consumption of the halide. |
| Catalyst | Active Species | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 0.5 - 5 mol% | Pd(0) is the active catalyst. Pd(II) precatalysts are reduced in situ. Ligands stabilize the Pd center.[11] |
| Ligand | Pd Stabilizer | PPh₃, dppf, SPhos, XPhos | 1 - 10 mol% | Ligands influence catalyst activity, stability, and scope. Bulky, electron-rich phosphines are often effective.[11][12] |
| Base | Boron Activator | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equiv | Activates the boronic acid to form a nucleophilic boronate, facilitating transmetalation.[9] |
| Solvent | Medium | Toluene, Dioxane/H₂O, DMF, THF | 0.1 - 0.5 M | Choice affects solubility and reaction temperature. Aqueous mixtures are common and often beneficial.[8] |
Part 2: The Heck Cross-Coupling Reaction
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[3][13][14] It is a powerful tool for the synthesis of substituted alkenes with excellent stereoselectivity, typically favoring the trans isomer.[3]
Mechanistic Overview
Similar to the Suzuki reaction, the Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle.[14]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-(dimethylamino)aniline to form an arylpalladium(II) complex.[14]
-
Alkene Coordination & Insertion : The alkene coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-addition) of the alkene into the aryl-palladium bond.[14]
-
β-Hydride Elimination : For the reaction to proceed, the inserted alkylpalladium intermediate must have a hydrogen atom on the adjacent carbon (β-position). This hydrogen is eliminated along with the palladium, forming the alkene product and a hydridopalladium(II) complex. This step typically proceeds in a syn-elimination fashion.[14]
-
Catalyst Regeneration : The resulting hydridopalladium(II) halide is unstable and, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[13]
Caption: Heck Reaction Catalytic Cycle.
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck reaction between 3-Bromo-4-(dimethylamino)aniline and an activated alkene like n-butyl acrylate.
Materials:
-
3-Bromo-4-(dimethylamino)aniline
-
Alkene (e.g., n-butyl acrylate)
-
Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand: Triphenylphosphine (PPh₃) or a more electron-rich phosphine
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Setup : In a Schlenk flask under an inert atmosphere, dissolve 3-Bromo-4-(dimethylamino)aniline (1.0 equiv), the palladium catalyst Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (2-6 mol%) in the chosen solvent (e.g., MeCN).
-
Reagent Addition : Add the alkene (1.5 equiv) followed by the base (1.5-2.0 equiv) to the reaction mixture.
-
Reaction : Heat the mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black.[14] Rinse the pad with the reaction solvent or ethyl acetate.
-
Extraction : Concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and residual DMF if used.
-
Purification : Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the substituted alkene.
Part 3: Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor reagent quality. | Ensure catalyst is active (use fresh catalyst or a reliable precatalyst). Verify reaction temperature. Use freshly distilled solvents and pure reagents. |
| Formation of Homo-coupling Product (Biaryl) | (Suzuki) Premature reductive elimination or side reactions. | Use a less polar solvent, lower the temperature, or change the ligand/base combination. |
| Dehalogenation of Starting Material | (Heck) Presence of water or other proton sources leading to protodepalladation. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry. |
| Low Yields | Steric hindrance; Poor choice of ligand or base. | For sterically demanding substrates, use bulkier, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[10] Screen different bases and solvents. |
| Difficult Purification | Residual palladium; Contamination from starting materials. | Filter through Celite post-reaction to remove precipitated palladium. Optimize stoichiometry to ensure full consumption of the limiting reagent. |
Part 4: Safety and Handling
3-Bromo-4-(dimethylamino)aniline and related bromoanilines are hazardous chemicals that must be handled with appropriate precautions.[5][15][16]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][15]
-
Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[5]
-
Toxicity : These compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[4][5] They can cause significant irritation.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Palladium catalysts and phosphine ligands also require careful handling. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
References
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Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. (2025). YouTube. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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The Suzuki Reaction. Myers, Chem 115. [Link]
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4-bromo-N,N-dimethylaniline | C8H10BrN. PubChem. [Link]
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Synthesis and photophysical characterisation of 3-bromo-4-dimethylamino-1,8-naphthalimides and their evaluation as agents for antibacterial photodynamic therapy. ResearchGate. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Research in Pharmaceutical Sciences. [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]
-
Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]
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Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]
- Preparation of 4-bromoaniline derivatives.
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The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. [Link]
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]
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MATERIAL SAFETY DATA SHEET: 3-BROMO ANILINE. oxfordlabchem.com. [Link]
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Heck Coupling. NROChemistry. [Link]
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Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Application Note: High-Purity Isolation of 3-Bromo-4-(dimethylamino)aniline via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude 3-Bromo-4-(dimethylamino)aniline, a critical intermediate in the synthesis of pharmaceuticals and organic electronic materials.[1] The inherent challenges in purifying substituted anilines, such as potential for on-column degradation and co-elution of closely related impurities, are addressed through a systematic approach. We detail a robust methodology employing normal-phase flash column chromatography, optimized through initial Thin-Layer Chromatography (TLC) analysis. The protocol emphasizes the rationale behind key experimental choices, from stationary phase selection to the implementation of a modified mobile phase to ensure high purity and recovery of the target compound.
Introduction: The Imperative for Purity
3-Bromo-4-(dimethylamino)aniline is a halogenated aniline derivative that serves as a versatile building block in organic synthesis.[1] Its structural motifs are integral to the development of complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs) and are also leveraged in the design of novel organic semiconductors and dyes.[1] The successful execution of downstream synthetic steps, such as cross-coupling reactions, is contingent upon the high purity of this intermediate.
The synthesis of 3-Bromo-4-(dimethylamino)aniline, typically via electrophilic bromination of 4-(dimethylamino)aniline, often yields a crude product contaminated with unreacted starting material, regioisomers (e.g., 2-bromo isomer), and poly-brominated species.[1][2] These impurities can lead to significant side reactions, reduced yields, and complex purification challenges in subsequent stages. Column chromatography is a powerful and widely adopted technique for isolating desired compounds from such mixtures based on their differential adsorption to a stationary phase.[3][4][5] This guide presents a validated protocol designed for researchers and drug development professionals to achieve high-purity 3-Bromo-4-(dimethylamino)aniline.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for safe handling and the development of an effective purification strategy.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Varies; crude product may be a dark oil or solid | - |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, dichloromethane, and chloroform. | [1][6] |
Critical Safety and Handling
Substituted anilines, including 3-Bromo-4-(dimethylamino)aniline, are classified as hazardous and require careful handling in a well-ventilated fume hood.[7]
-
Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes serious skin and eye irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, a lab coat, and chemical safety goggles is required at all times.
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
The Chromatographic Principle: A Strategy for Separation
This protocol employs normal-phase column chromatography, a technique that separates molecules based on their polarity.[4] The stationary phase, silica gel, is highly polar. A less polar mobile phase is used to carry the components of the mixture down the column.
The separation is governed by the following principle:
-
Polar Compounds: Interact strongly with the polar silica gel and move down the column slowly.
-
Non-polar Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and are eluted from the column more quickly.[5]
Our target molecule, 3-Bromo-4-(dimethylamino)aniline, is a basic amine. Basic compounds can exhibit problematic interactions with the slightly acidic surface of standard silica gel, leading to peak tailing and potential yield loss.[11] To counteract this, our protocol incorporates a small amount of a basic modifier (triethylamine) into the mobile phase to neutralize the acidic silanol groups, ensuring a sharp and symmetrical elution profile.[11]
Experimental Protocol: From Crude Mixture to Pure Compound
This section provides a detailed, step-by-step methodology for the purification process.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude 3-Bromo-4-(dimethylamino)aniline | Glass chromatography column or automated flash system |
| Silica Gel (230-400 mesh) | Fraction collector (optional) |
| n-Hexane (ACS grade or higher) | Rotary evaporator |
| Ethyl Acetate (ACS grade or higher) | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Dichloromethane (DCM) | TLC developing chamber |
| Triethylamine (Et₃N) | UV lamp (254 nm) |
| Cotton or glass wool | Standard laboratory glassware (beakers, flasks, etc.) |
| Sand (purified) | Fume hood |
Step 1: Method Development via Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase is the most critical variable for a successful separation. TLC is an indispensable tool for rapidly determining the optimal solvent system.
-
Prepare Eluents: In small beakers, prepare a few milliliters of different mobile phase compositions. A good starting point is a range of n-Hexane:Ethyl Acetate mixtures (e.g., 95:5, 90:10, 80:20). To each of these mixtures, add 0.1% triethylamine (e.g., 10 µL per 10 mL of solvent).
-
Spot the Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm) and circle them.
-
Analyze: The ideal solvent system will show good separation between the spot for the desired product and any impurities. The target product should have a Retention Factor (Rf) value between 0.2 and 0.4 for optimal column chromatography performance.
Step 2: Column Preparation and Sample Loading
For optimal resolution and to prevent band broadening, dry loading of the sample is strongly recommended.[7]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[12] Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 n-Hexane:EtOAc with 0.1% Et₃N).[2][12] The amount of silica should be 50-100 times the weight of the crude sample.[12]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 3-Bromo-4-(dimethylamino)aniline in a minimal volume of dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[7]
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Gently and evenly add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
A gradient elution strategy is typically most effective for separating compounds with different polarities.
-
Initial Elution: Carefully add the low-polarity mobile phase (determined from TLC) to the column.
-
Apply Pressure: If using flash chromatography, apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Gradient Elution: Begin collecting fractions. Systematically and gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[2] This will sequentially elute the compounds from the column in order of increasing polarity. Less polar impurities will elute first, followed by the target compound.
-
Monitor Fractions: Concurrently, analyze the collected fractions using TLC to track the elution of the product. Spot every few fractions on a TLC plate to determine which contain the pure compound.
Step 4: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure desired product.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and confirm its purity using analytical techniques such as HPLC, GC-MS, or NMR.
Summary of Recommended Parameters & Workflow
The following table summarizes the optimized conditions for the purification.
| Parameter | Recommended Conditions | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for small molecules. |
| Mobile Phase | n-Hexane / Ethyl Acetate with 0.1% Triethylamine | A versatile solvent system allowing for fine-tuning of polarity. Triethylamine is crucial to prevent peak tailing of the basic aniline product.[11] |
| Elution Method | Gradient Elution | Start with low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity.[2] |
| Sample Loading | Dry Loading onto Silica Gel | Provides superior resolution and sharper bands compared to liquid loading, especially for larger sample quantities.[7] |
| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid identification of fractions containing the pure product.[2] |
Workflow Visualization
Caption: Workflow for the purification of 3-Bromo-4-(dimethylamino)aniline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample. | - Re-optimize the mobile phase using TLC to achieve better spot separation.- Reduce the amount of crude material loaded onto the column. |
| Peak Tailing (Streaking) | - Acidic silica interacting with the basic amine product. | - Ensure 0.1-1% triethylamine is added to the mobile phase to neutralize the stationary phase.[11] |
| Cracked or Channeling Silica Bed | - Column packed improperly.- Column was allowed to run dry. | - Repack the column ensuring a uniform, bubble-free slurry.- Never let the solvent level drop below the top of the silica bed. |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) until the product begins to move down the column. |
References
- Column Chromatography Protocol for 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.
- Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.
- 3-Bromo-4-(dimethylamino)aniline | CAS 860444-64-0. Benchchem.
- Column Chromatography. Organic Chemistry at CU Boulder.
- How do I purify ionizable organic amine compounds using flash column chromatography? Benchchem.
- Topic: Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography. Benchchem.
- Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
- SAFETY DATA SHEET: 3-Bromo-N,N-dimethylaniline. Thermo Fisher Scientific.
- SAFETY DATA SHEET: 4-bromo-N,N-dimethylaniline. Sigma-Aldrich.
- 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0. ChemicalBook.
- Column chromatography. University of Toronto.
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG.
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- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 6. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Bromo-4-(dimethylamino)aniline in the Synthesis of Advanced Organic Electronic Materials
Introduction: Unlocking the Potential of a Versatile Building Block
In the rapidly advancing field of organic electronics, the rational design and synthesis of novel materials with tailored optoelectronic properties are paramount. 3-Bromo-4-(dimethylamino)aniline emerges as a strategically important building block for the construction of high-performance organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique molecular architecture, featuring a reactive bromine atom and a strongly electron-donating dimethylamino group, offers a versatile platform for creating complex conjugated systems with desirable electronic characteristics.
This comprehensive guide provides an in-depth exploration of the application of 3-Bromo-4-(dimethylamino)aniline in the synthesis of organic electronic materials. We will delve into the key synthetic methodologies, provide detailed experimental protocols, and elucidate the causal relationships between the molecular structure of the resulting materials and their electronic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage this versatile precursor in their synthetic endeavors.
The Rationale for Employing 3-Bromo-4-(dimethylamino)aniline
The utility of 3-Bromo-4-(dimethylamino)aniline stems from the distinct roles of its functional groups:
-
The Bromine Atom: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are essential for constructing the extended π-conjugated systems required for efficient charge transport.
-
The Dimethylamino Group: As a potent electron-donating group, the dimethylamino substituent significantly influences the electronic properties of the aniline ring and any larger molecule it is incorporated into. It raises the energy of the highest occupied molecular orbital (HOMO), which is a critical parameter for hole transport materials (HTMs) in OLEDs and OPVs.[1] A higher HOMO level facilitates efficient hole injection from the anode and transport to the emissive layer or the donor-acceptor interface.
-
The Primary Amino Group: The aniline amine group provides an additional site for functionalization. It can be used to introduce other molecular fragments or to polymerize the molecule, offering another dimension for tuning the final material's properties.
Key Synthetic Applications and Protocols
The primary applications of 3-Bromo-4-(dimethylamino)aniline in organic electronics synthesis revolve around its participation in palladium-catalyzed cross-coupling reactions to build larger conjugated molecules, particularly triarylamines and their derivatives, which are widely used as hole-transporting materials.[2]
Synthesis of Triarylamine-Based Hole Transport Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] In the context of our target molecule, this reaction is employed to couple the aniline nitrogen of a diarylamine with the brominated position of 3-Bromo-4-(dimethylamino)aniline, or to couple the amino group of 3-Bromo-4-(dimethylamino)aniline with other aryl bromides. The resulting triarylamine core structure is a common motif in hole transport materials.
This protocol describes the synthesis of N-(3-bromo-4-(dimethylamino)phenyl)-N,N-diphenylamine, a key intermediate that can be further functionalized.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3-Bromo-4-(dimethylamino)aniline | 215.09 | 1.0 | 1.0 |
| Diphenylamine | 169.22 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)2) | 224.5 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-4-(dimethylamino)aniline (215 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired triarylamine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)2) and a bulky, electron-rich phosphine ligand (XPhos) is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile, making it more reactive towards the palladium complex.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, making it ideal for polymerization reactions to create conjugated polymers.[6] 3-Bromo-4-(dimethylamino)aniline can be used as a monomer in these polymerizations, often coupled with a diboronic acid or ester derivative of another aromatic compound.
This protocol outlines the synthesis of a copolymer of 3-Bromo-4-(dimethylamino)aniline with a thiophene-based comonomer, a common strategy for creating materials with tailored band gaps for organic electronics.
Reaction Scheme:
A representative Suzuki coupling polymerization reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 3-Bromo-4-(dimethylamino)aniline | 215.09 | 1.0 | 1.0 |
| Thiophene-2,5-diboronic acid pinacol ester | 335.06 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K2CO3) | 138.21 | 4.0 | 4.0 |
| Anhydrous Toluene | - | 15 mL | - |
| Degassed Water | - | 5 mL | - |
Procedure:
-
In a Schlenk tube, dissolve 3-Bromo-4-(dimethylamino)aniline (215 mg, 1.0 mmol), thiophene-2,5-diboronic acid pinacol ester (335 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) in anhydrous toluene (15 mL) under an inert atmosphere.
-
Prepare a separate solution of potassium carbonate (553 mg, 4.0 mmol) in degassed water (5 mL).
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration and wash sequentially with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction containing the desired polymer is concentrated, and the polymer is precipitated again in methanol.
-
Dry the final polymer under vacuum.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki couplings.[7] It is a Pd(0) source that readily enters the catalytic cycle.
-
Base and Biphasic System: An aqueous solution of an inorganic base like K2CO3 is essential for the transmetalation step of the Suzuki reaction. The biphasic toluene/water system is often employed to dissolve both the organic monomers and the inorganic base.[8]
-
Purification: Soxhlet extraction is a rigorous purification method to remove unreacted monomers, oligomers, and catalyst residues, which is critical for achieving high-performance organic electronic materials.
Characterization and Expected Properties
The synthesized materials should be thoroughly characterized to understand their structure-property relationships.
Structural Characterization:
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and purity of the synthesized molecules and polymers. |
| FT-IR Spectroscopy | Identifies the functional groups present in the final material. |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of polymers. |
Optoelectronic Characterization:
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Determines the absorption spectrum and the optical bandgap of the material. |
| Photoluminescence (PL) Spectroscopy | Investigates the emission properties of the material. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which are crucial for charge injection and transport. |
Expected Influence of the 3-Bromo-4-(dimethylamino)aniline Moiety:
The incorporation of the 3-Bromo-4-(dimethylamino)aniline unit is expected to have the following effects on the material's properties:
-
Elevated HOMO Level: The strong electron-donating dimethylamino group will raise the HOMO energy level of the resulting material.[1] This is advantageous for hole transport materials as it can reduce the energy barrier for hole injection from the anode.
-
Improved Solubility: The dimethylamino group can enhance the solubility of the resulting molecules and polymers in common organic solvents, which is beneficial for solution-based device fabrication.
-
Tuning of the Bandgap: When copolymerized with an electron-accepting monomer, the electron-donating nature of the dimethylaminoaniline unit will contribute to a smaller bandgap, which can be beneficial for light absorption in organic photovoltaics.
Conclusion
3-Bromo-4-(dimethylamino)aniline is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its unique combination of a reactive bromine atom and a potent electron-donating dimethylamino group provides chemists with a powerful tool to design and construct novel materials with tailored electronic properties. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are the key synthetic transformations that unlock the potential of this precursor, enabling the creation of a wide array of triarylamines and conjugated polymers for applications in OLEDs, OPVs, and other organic electronic devices. The detailed protocols and the underlying scientific rationale provided in this guide are intended to empower researchers to effectively utilize 3-Bromo-4-(dimethylamino)aniline in their pursuit of next-generation organic electronic materials.
References
- Bérubé, N., & Leclerc, M. (2006). A new class of hole-transporting materials based on N, N′-disubstituted-dihydrophenazine derivatives for electroluminescent diodes.
- Chen, Y., et al. (2019). Effect of dimethylamino substituent on tetraphenylethylene-based hole transport material in perovskite solar cells. Organic Electronics, 68, 22-28.
- Wolfe, J. P., et al. (2001). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 66(10), 3429-3437.
-
Dyenamo. (n.d.). Hole transport materials and dopants. Retrieved from [Link]
- Li, M., et al. (2016). Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. Journal of Materials Chemistry A, 4(40), 15475-15482.
- Hartwig, J. F. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Accounts of Chemical Research, 51(8), 1868-1879.
- Lin, H. Y., et al. (2007). Poly (triarylamine): Its synthesis, properties, and blend with polyfluorene for white‐light electroluminescence. Journal of Polymer Science Part A: Polymer Chemistry, 45(10), 1934-1945.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Nazeeruddin, M. K., et al. (2015).[1][1] Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells. Journal of Materials Chemistry A, 3(47), 24215-24220.
- Pirola, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629.
- Reddy, M. S., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. European Journal of Organic Chemistry, 2018(48), 6862-6868.
- Shah, S. A. A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Su, T. H., et al. (2016). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 8(11), 390.
- Sung, J., et al. (2018). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 23(10), 2548.
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Application Note: Protocols for Transition-Metal-Catalyzed Nucleophilic Substitution of 3-Bromo-4-(dimethylamino)aniline
Abstract
This application note provides a comprehensive technical guide for performing nucleophilic substitution on the bromine atom of 3-Bromo-4-(dimethylamino)aniline. Due to the electron-rich nature of the aromatic ring, classical nucleophilic aromatic substitution (SNAr) pathways are energetically unfavorable. Therefore, this guide focuses on robust and versatile transition-metal-catalyzed cross-coupling methodologies, specifically the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of critical reaction parameters to empower researchers in drug development and synthetic chemistry to successfully utilize this versatile building block.
Mechanistic Rationale: The Imperative for Catalysis
The target substrate, 3-Bromo-4-(dimethylamino)aniline, possesses two powerful electron-donating groups (EDGs): a primary amine (-NH₂) and a tertiary amine (-NMe₂). In a classical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The reaction rate is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) that can stabilize this negative charge.[1]
Our substrate is the antithesis of a suitable SNAr candidate. The EDGs enrich the π-system with electron density, strongly deactivating the ring against nucleophilic attack. Consequently, forcing conditions would lead to low yields and numerous side products.
To overcome this inherent electronic barrier, transition-metal catalysis is essential. Palladium and Copper catalysts operate through a different mechanistic manifold, typically involving an oxidative addition/reductive elimination cycle. This approach circumvents the need for anionic intermediates stabilized by the aromatic ring itself, enabling the efficient formation of C-N, C-O, and C-S bonds on electron-rich aryl halides.[2][3]
Caption: General scheme for catalytic nucleophilic substitution.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a premier method for constructing C(aryl)-N bonds.[3][4] Its success relies on a synergistic interplay between a palladium precursor, a specialized ligand, a suitable base, and an appropriate solvent.
Causality of Experimental Choices
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(0) species are required to initiate the catalytic cycle by oxidative addition into the C-Br bond. Pd(II) sources are reduced in situ to Pd(0).
-
Ligand: This is arguably the most critical component. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands are required. They promote the crucial reductive elimination step and stabilize the catalytically active Pd(0) species. Ligands like Xantphos are particularly effective as their wide bite angle facilitates the reaction.[5]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile, generating the active amide for the coupling reaction. Cesium carbonate (Cs₂CO₃) is often highly effective, though other bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) can also be used.[5]
-
Solvent: Anhydrous, polar aprotic solvents are standard. Dioxane and toluene are excellent choices as they effectively dissolve the organometallic intermediates and can be heated to the temperatures required for the reaction to proceed efficiently.[5]
Data Presentation: Representative Conditions
The following table summarizes typical conditions for Buchwald-Hartwig aminations on analogous aryl bromide systems.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1-ethyl-7-azaindole | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | 92 | [5] |
| 4-Bromotoluene | Piperidine | Pd₂(dba)₃ (1) | SIPr·HCl (4) | LHMDS | THF | 22 | 98 | [4] |
| Bromobenzene | Diphenylamine | Pd(OAc)₂ (2) | [t-Bu₃PH]BF₄ (4) | K₃PO₄ | Toluene | 100 | 96 | [6] |
Detailed Protocol: Amination with Morpholine
This protocol describes the coupling of 3-Bromo-4-(dimethylamino)aniline with morpholine, a common secondary amine.
Materials:
-
3-Bromo-4-(dimethylamino)aniline (1.0 mmol, 215 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.025 mmol, 23 mg)
-
Xantphos (0.05 mmol, 29 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Anhydrous Dioxane (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Inerting the Reaction Vessel: Add 3-Bromo-4-(dimethylamino)aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst and ligands.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane (5 mL) followed by the morpholine (105 µL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS. The starting material is UV-active.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(4-(dimethylamino)-3-morpholinophenyl)amine.
Copper-Catalyzed C-N/C-O Coupling: The Ullmann Condensation
The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using copper catalysis.[7] While traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), modern variations employ catalytic amounts of copper and ligands, allowing for milder and more efficient transformations.[8][9][10]
Causality of Experimental Choices
-
Copper Catalyst: Copper(I) salts such as CuI are most common. They are believed to be the active catalytic species.
-
Ligand: While some modern Ullmann reactions are ligand-free, simple and inexpensive ligands like N,N-dimethylglycine can significantly accelerate the reaction, allowing for lower temperatures and catalyst loadings.[9] The ligand helps to solubilize the copper salt and facilitates the key steps in the catalytic cycle.
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically used to deprotonate the nucleophile (e.g., a phenol or amine).
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used, although in some cases, the reaction can be run neat or in less polar solvents like toluene depending on the specific system.[7]
Detailed Protocol: C-O Coupling with Phenol
This protocol details a modern, ligand-accelerated Ullmann ether synthesis.
Materials:
-
3-Bromo-4-(dimethylamino)aniline (1.0 mmol, 215 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
N,N-Dimethylglycine (0.2 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a Schlenk tube, add 3-Bromo-4-(dimethylamino)aniline, phenol, CuI, N,N-dimethylglycine, and K₂CO₃.
-
Inerting: Evacuate and backfill the tube with inert gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH solution to remove excess phenol, then with water and brine.
-
Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: Key steps in the Palladium-catalyzed amination cycle.
Caption: A generalized workflow for cross-coupling reactions.
References
-
ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. Retrieved from [Link]
-
Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. Retrieved from [Link]
-
NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PDF. (2024). Catalytic C-N bond strategies for green amination of biomass-derived molecules. Retrieved from [Link]
-
NIH. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 3-Bromo-4-(dimethylamino)aniline in the Synthesis of Next-Generation Agrochemicals
Foreword: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security for a growing population necessitates continuous innovation in agrochemical research. The development of novel, effective, and environmentally benign pesticides is a cornerstone of this endeavor. At the heart of this discovery process lies the art and science of synthetic chemistry, where the careful selection of molecular building blocks is paramount. 3-Bromo-4-(dimethylamino)aniline has emerged as a key intermediate, offering a unique combination of reactivity and structural features that can be strategically exploited to create new classes of herbicides, insecticides, and fungicides. This guide provides an in-depth exploration of the utility of this versatile molecule, complete with detailed protocols and the scientific rationale underpinning its application. Our aim is to empower researchers and development professionals to harness the full potential of 3-Bromo-4-(dimethylamino)aniline in their quest for superior crop protection solutions.
Section 1: The Molecular Advantage - Why 3-Bromo-4-(dimethylamino)aniline is a Privileged Scaffold
The chemical architecture of 3-Bromo-4-(dimethylamino)aniline is deceptively simple, yet it imparts a wealth of strategic advantages in the design of bioactive molecules. The interplay of its substituents governs its utility as a versatile building block in agrochemical synthesis.
-
Dual Reactivity: The molecule possesses two key reactive sites: the nucleophilic amino group and the carbon-bromine bond.[1] The amino group is readily acylated or can participate in condensation reactions, while the bromine atom is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1]
-
Electronic Tuning: The potent electron-donating nature of the para-dimethylamino group significantly influences the electronic properties of the aniline ring. This electronic enrichment can enhance the binding affinity of the final molecule to its biological target and modulate its metabolic stability.
-
Steric Influence and Lipophilicity: The ortho-bromo substituent provides steric bulk, which can be crucial for achieving selective binding to the target protein over other enzymes. Furthermore, the halogen atom increases the lipophilicity of the molecule, a critical parameter for its uptake and transport within the target pest or plant.
-
Metabolic Stability: The presence of the bromine atom can shield adjacent positions on the aromatic ring from oxidative metabolism, a common deactivation pathway for many agrochemicals. This can lead to enhanced bioavailability and a longer duration of action, potentially reducing the required application rates.
Section 2: Application in Herbicide Development - A Protocol for Suzuki-Miyaura Cross-Coupling
A common strategy in herbicide design is the creation of complex biaryl structures that can effectively inhibit key enzymes in plant biosynthetic pathways. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and 3-Bromo-4-(dimethylamino)aniline is an excellent substrate. The following protocol outlines the synthesis of a hypothetical herbicidal precursor. Bromoaniline derivatives are valuable intermediates in the synthesis of compounds for crop protection.[2]
Protocol 2.1: Synthesis of a Biaryl Herbicide Precursor
Objective: To synthesize a novel biaryl amine by coupling 3-Bromo-4-(dimethylamino)aniline with a substituted phenylboronic acid, creating a scaffold for further elaboration into a potent herbicide.
Materials:
-
3-Bromo-4-(dimethylamino)aniline
-
2-Fluoro-5-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
-
Standard inert atmosphere glassware (Schlenk line, etc.)
-
Magnetic stirrer with heating capabilities
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Workflow Diagram:
Sources
Troubleshooting & Optimization
Identifying and minimizing side products in the synthesis of 3-Bromo-4-(dimethylamino)aniline
Welcome to the technical support resource for the synthesis of 3-Bromo-4-(dimethylamino)aniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the mechanistic rationale behind common challenges and provide robust, field-tested solutions for identifying and minimizing side products to improve yield and purity.
Section 1: Core Principles & Mechanistic Challenges
This section addresses the fundamental chemical principles governing the synthesis and the inherent reasons for side product formation.
Q1: What is the underlying reaction mechanism for the synthesis of 3-Bromo-4-(dimethylamino)aniline, and what are its key challenges?
The synthesis of 3-Bromo-4-(dimethylamino)aniline is achieved via an electrophilic aromatic substitution (EAS) reaction. The starting material, 4-(dimethylamino)aniline (also known as N,N-dimethyl-p-phenylenediamine), features a benzene ring that is highly activated by two potent electron-donating groups (EDGs): a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).
Mechanism Explained: Both the -NH₂ and -N(CH₃)₂ groups are strong ortho, para-directors. Since they are para to each other, they synergistically direct the incoming electrophile (Br⁺) to the positions ortho to both groups, which are positions 3 and 5 on the ring. The strong electron donation from the nitrogen lone pairs stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction, dramatically increasing the reaction rate.
Core Challenges:
-
Extreme Reactivity: The dual activation makes the ring exceptionally nucleophilic. This leads to a very fast reaction that can be difficult to control, often resulting in over-bromination.
-
Oxidative Instability: Anilines, particularly phenylenediamines, are highly susceptible to oxidation. The electron-rich nature of the starting material and the product makes them prone to forming colored, often polymeric, impurities upon exposure to air, light, or even the brominating agent itself.
-
Lack of Selectivity: The primary challenge is controlling the stoichiometry to favor the desired mono-brominated product over the di-brominated side product.
Caption: Core electrophilic aromatic substitution pathway.
Q2: What are the most common side products, and what are their formation pathways?
Understanding the potential side products is the first step toward minimizing them. The primary culprits are products of over-bromination and oxidation.
-
2,5-Dibromo-4-(dimethylamino)aniline: This is the most common impurity. After the first bromine atom is added at the 3-position, the ring remains highly activated. The remaining open ortho position (position 5) is readily attacked by another bromine electrophile.
-
Oxidized Species (e.g., Quinone-imines): The starting material and product can be oxidized to form highly colored quinoidal structures. This process is often catalyzed by acid (HBr) generated during the reaction and exposure to atmospheric oxygen. These impurities are responsible for the reaction mixture turning dark purple, red, or black.
Caption: Pathways for desired product and major side products.
Section 2: Identification and Analysis
Effective troubleshooting requires accurate identification of impurities. This section covers practical analytical approaches.
Q3: My reaction mixture turned dark purple/black, and the crude product is an intractable tar. What happened?
This is a classic sign of significant oxidation. Electron-rich anilines, especially phenylenediamines, are notoriously easy to oxidize. The HBr byproduct generated during bromination with elemental bromine (Br₂) can catalyze this oxidation.
Causality:
-
Atmospheric Oxygen: The primary oxidant is often O₂ from the air.
-
Acid Catalysis: The acidic environment protonates the amine groups, which can facilitate electron transfer processes leading to radical cations that polymerize or form colored species.
-
Strong Brominating Agents: Reagents like pure Br₂ are harsh and can act as oxidants themselves.
Immediate Action: If this occurs, the desired product yield is likely very low. It is often more efficient to restart the reaction with preventative measures (see Section 3) than to attempt purification of the tar.
Q4: How can I use TLC, ¹H NMR, and MS to confirm my product and identify the dibrominated impurity?
A multi-technique approach is essential for confident characterization.
-
Thin-Layer Chromatography (TLC): Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The dibrominated product will be less polar than the mono-brominated product and will therefore have a higher R_f value. The starting material will be the most polar (lowest R_f). Oxidized impurities will often appear as a streak from the baseline.
-
Mass Spectrometry (MS): This is definitive for identifying the degree of bromination due to bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Proton NMR (¹H NMR): The aromatic region is highly diagnostic.
-
Starting Material: Shows a symmetric AA'BB' pattern.
-
Desired Product (3-Bromo): The symmetry is broken. You will observe three distinct aromatic protons.
-
Dibromo Side Product (3,5-Dibromo): The symmetry is restored. You will observe two equivalent aromatic protons, typically as a singlet.
-
| Compound | Molecular Weight (for ⁷⁹Br) | Key ¹H NMR Signals (Aromatic Region, ~6.5-7.5 ppm) | Mass Spec (M, M+2) |
| 4-(dimethylamino)aniline | 136.2 g/mol | ~2H (d), ~2H (d) - AA'BB' system | 136 |
| 3-Bromo-4-(dimethylamino)aniline | 215.1 g/mol | ~1H (d), ~1H (dd), ~1H (d) | 214, 216 |
| 3,5-Dibromo-4-(dimethylamino)aniline | 294.0 g/mol | ~2H (s) | 292, 294, 296 |
Section 3: Minimizing Side Products - Protocols & Strategy
This section provides actionable strategies and a detailed protocol to maximize the yield and purity of the target compound.
Q5: How can I improve the selectivity for the mono-brominated product and prevent over-bromination?
Controlling the reaction's kinetics and the nature of the electrophile is key.
-
Low Temperature: Perform the reaction at 0°C or even lower (-10°C to -5°C). This reduces the overall reaction rate, allowing for better control and favoring the initial, kinetically preferred mono-bromination over the subsequent di-bromination.
-
Slow Addition: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, starving the reaction of excess bromine and reducing the chance of a second bromination event on the product molecule.
-
Precise Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 to 0.98 equivalents). This ensures that the starting material is the limiting reagent, leaving little to no excess bromine to cause over-reaction.
Q6: Which brominating agent is best for this sensitive substrate?
While elemental bromine (Br₂) can be used, it is often too reactive and generates HBr, which promotes oxidation. N-Bromosuccinimide (NBS) is the superior choice for this transformation.[1]
| Brominating Agent | Pros | Cons | Recommendation |
| Bromine (Br₂) | Inexpensive, high atom economy. | Highly reactive, corrosive, generates HBr (promotes oxidation), difficult to handle. | Not recommended for this substrate unless under rigorously controlled conditions. |
| N-Bromosuccinimide (NBS) | Solid (easy to handle), milder electrophile, generates succinimide (a neutral byproduct), less prone to causing oxidation. | More expensive, lower atom economy. | Highly Recommended. The improved selectivity and cleaner reaction profile far outweigh the cost. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Highly selective for para-bromination, but can be used for ortho-bromination on activated systems.[2] | Specialized reagent, may not be readily available. | An interesting alternative for specific applications but NBS is more practical. |
Q7: My yields are still low due to oxidation and side reactions. Should I use a protecting group strategy?
Absolutely. For substrates this activated and sensitive, a protecting group strategy is the most robust and reliable method to achieve high yield and purity. The primary amine is more nucleophilic and more easily oxidized than the desired product's amine. Protecting it as an acetamide serves two critical functions:
-
Moderates Activity: The acetyl group is electron-withdrawing, which significantly dampens the activating effect of the -NH₂ group. This "tames" the ring, drastically reducing the rate of bromination and preventing over-bromination.
-
Prevents Oxidation: The amide is far more resistant to oxidation than the free amine.
Caption: Recommended workflow using a protecting group strategy.
Q8: Can you provide a detailed, optimized protocol using the recommended protecting group strategy?
This three-step protocol is designed for high purity and yield.
Experimental Protocol: Three-Step Synthesis
Step 1: Protection of 4-(dimethylamino)aniline
-
Dissolve 10.0 g of 4-(dimethylamino)aniline in 100 mL of dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise.
-
Add 1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete consumption of the starting material.
-
Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-(dimethylamino)phenyl)acetamide, which can often be used in the next step without further purification.
Step 2: Bromination of the Protected Amine
-
Dissolve the crude acetamide from Step 1 in 150 mL of a suitable solvent like acetonitrile or acetic acid.
-
Cool the solution to 0°C.
-
Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Once complete, quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product into ethyl acetate, wash, dry, and evaporate the solvent. The crude N-(3-bromo-4-(dimethylamino)phenyl)acetamide should be of high purity.
Step 3: Deprotection (Acid Hydrolysis)
-
Reflux the crude bromo-acetamide from Step 2 in a mixture of ethanol and 6M hydrochloric acid (e.g., 1:1 v/v) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or by adding solid NaOH pellets at 0°C until the solution is basic (pH > 10).
-
Extract the free amine product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Section 4: Purification
Q9: What is the most effective method to purify the final product?
-
Column Chromatography: This is the most reliable method for removing both the di-bromo side product and any baseline impurities. A gradient elution on silica gel, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30%, is typically effective.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be effective. A mixed solvent system like ethanol/water or hexanes/ethyl acetate may be required. The desired product is a solid at room temperature.
By understanding the mechanistic pitfalls and employing a robust protecting group strategy, researchers can reliably synthesize 3-Bromo-4-(dimethylamino)aniline with high yield and purity, avoiding the common issues of over-bromination and oxidative degradation.
References
-
Calo, V., et al. (n.d.). A simple method for monobromination of aromatic amines predominantly or exclusively in the para-position. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
-
Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]
-
TradeIndia. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methoxyaniline.
-
Filo. (2025). Although N, N-dimethylaniline is extremely reactive toward electrophilic... Available at: [Link]
-
Chegg. (2019). Solved When N,N-dimethylaniline is treated with bromine... Available at: [Link]
- Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
-
NCERT. (n.d.). Amines. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Bromo-4-(dimethylamino)aniline
Prepared by: Gemini, Senior Application Scientist
This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(dimethylamino)aniline. The bromination of highly activated aromatic systems is fraught with potential thermal hazards. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure procedural safety and reaction success by effectively managing the inherent exothermic risks.
Section 1: Understanding the Core Reaction & Thermal Hazards
Q1: What is the primary synthetic route to 3-Bromo-4-(dimethylamino)aniline, and what makes it thermally hazardous?
A1: The most direct and logical synthetic route involves the electrophilic aromatic substitution (EAS) of a suitable precursor, N,N-dimethyl-p-phenylenediamine (also known as 4-amino-N,N-dimethylaniline). The reaction involves the introduction of a bromine atom onto the aromatic ring.
The primary thermal hazard stems from the nature of the starting material. The aniline ring is activated by two powerful electron-donating groups: a primary amine (-NH₂) and a dimethylamino (-N(CH₃)₂). This high degree of activation makes the ring extremely nucleophilic and highly reactive toward electrophiles like bromine.[1][2] The bromination reaction is consequently very rapid and highly exothermic, posing a significant risk of thermal runaway if not strictly controlled.[3] Uncontrolled exotherms can lead to rapid solvent boiling, pressure buildup, and the formation of dangerous side products.
Caption: Emergency procedure for a thermal runaway event.
Q7: My TLC analysis shows multiple spots, likely from side products. What went wrong?
A7: The formation of multiple byproducts is typically due to two main issues:
-
Over-Bromination: The high reactivity of the substrate can lead to the formation of di-brominated species. This usually occurs if the reaction temperature was too high, the brominating agent was added too quickly, or an excess of the agent was used.
-
Solution: Reduce the reaction temperature, slow down the addition rate, and use a precise stoichiometry (1.0 equivalent) of the brominating agent. Monitor the reaction closely by TLC and stop once the starting material is consumed.
-
-
Oxidation: Anilines are susceptible to oxidation, which can produce colored, often polymeric, impurities. This is more common with harsher brominating systems (like Br₂ or H₂O₂/HBr) or if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Solution: Maintain an inert atmosphere (Nitrogen or Argon) over the reaction. Use a milder brominating agent like NBS. Ensure the work-up procedure is performed promptly after the reaction is complete.
-
Q8: The reaction seems very slow or incomplete, even after all the brominating agent is added. Should I warm it up?
A8: No. Do not warm the reaction mixture impulsively. A sluggish reaction could be due to an accumulation of unreacted brominating agent. [4]A sudden increase in temperature could initiate a delayed, and now uncontrollable, exothermic event.
-
First, verify the issue: Take a TLC sample to confirm that the reaction has indeed stalled.
-
Possible Causes & Solutions:
-
Poor Reagent Quality: The brominating agent (especially NBS) can degrade over time. Use a fresh, verified source.
-
Over-Dilution: While dilution helps with safety, extreme dilution can slow the reaction rate excessively. There is a balance to be struck.
-
Insufficient Activation: If using a system that requires a catalyst, ensure the catalyst was added and is active.
-
-
Safe Course of Action: If the reaction is truly stalled, it is safer to let it stir at the cold temperature for a longer period (e.g., several hours) to see if it progresses. If it does not, proceed to a carefully controlled quench and work-up, and optimize the conditions for the next attempt. Sacrificing a single run is preferable to causing a dangerous incident.
Section 4: Essential Protocols & Procedures
Protocol 1: Controlled Synthesis using N-Bromosuccinimide (NBS)
Reagents & Equipment:
-
4-Amino-N,N-dimethylaniline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Internal thermometer/thermocouple
-
Mechanical stirrer
-
Addition funnel or powder funnel
-
Inert gas line (N₂ or Ar)
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Setup: Assemble the reactor under an inert atmosphere. Ensure the stirrer and temperature probe are functioning correctly.
-
Charge Reactor: Dissolve 4-Amino-N,N-dimethylaniline (1.0 eq.) in anhydrous solvent (to make a ~0.2 M solution) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Begin vigorous stirring.
-
NBS Addition: Add NBS (1.0 eq.) portion-wise over 1-2 hours. CRITICAL: Monitor the internal temperature closely. Do not allow it to rise more than 5 °C above the initial setpoint. Adjust the addition rate as needed to maintain this control.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction's progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours after addition is finished.
-
Proceed to Quench: Once TLC analysis shows complete consumption of the starting material, proceed immediately to the quenching procedure.
Protocol 2: Safe Quenching and Work-up Procedure
Reagents:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Quenching: While maintaining cooling at 0 °C, slowly add saturated sodium thiosulfate solution to the reaction mixture. This will neutralize any unreacted NBS or bromine. Stir for 15-20 minutes. A slight exotherm may be observed; control it with the cooling bath.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (to remove any acidic byproducts).
-
Water.
-
Brine (to aid in drying).
-
-
Drying & Filtration: Dry the isolated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by flash column chromatography or recrystallization as required.
Section 5: Conclusion
The synthesis of 3-Bromo-4-(dimethylamino)aniline is a valuable transformation that demands a profound respect for the principles of chemical safety. The highly activated nature of the substrate guarantees a significant exotherm during bromination. Successful and safe execution hinges on a proactive strategy: selecting milder reagents, controlling addition rates, utilizing appropriate dilution, and employing a reactor setup optimized for efficient heat removal. By adhering to the guidelines and protocols outlined in this document, researchers can confidently mitigate the risks and achieve their synthetic goals.
Section 6: References
-
Gilchrist, T. L. (1988). Heterocyclic Chemistry. Longman Scientific & Technical. Available at: [Link] (General principles of NBS bromination).
-
Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives. Available at:
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Available at: [Link]
-
ResearchGate. (2015). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide. Available at: [Link]
-
Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Available at:
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Available at: [Link]
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
Chemistry LibreTexts. (2019). Aromatic Halogenation. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Available at: [Link]
-
NC State University Libraries. An energy diagram for the electrophilic bromination of benzene. Available at: [Link]
-
Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Available at: [Link]
-
University of Calgary. Reactions of Aromatic Compounds. Available at: [Link]
-
The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Bromo-4-(dimethylamino)aniline for Advanced Research Applications
Introduction
3-Bromo-4-(dimethylamino)aniline is a key substituted aniline derivative that serves as a versatile building block in the synthesis of a wide array of high-value organic molecules. Its unique electronic and structural features make it an important intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The strategic placement of the bromo and dimethylamino groups on the aniline scaffold allows for diverse downstream functionalization, making access to efficient and scalable synthetic routes a critical consideration for researchers in both academic and industrial settings.
This comprehensive guide provides a comparative analysis of two distinct synthetic pathways to 3-Bromo-4-(dimethylamino)aniline. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency. Detailed, step-by-step protocols are provided, grounded in established chemical literature, to empower researchers with the practical knowledge required for successful synthesis. This document is intended for an audience of professional chemists with a working knowledge of synthetic organic chemistry.
Synthetic Route 1: Regioselective Bromination via an N-Oxide Intermediate
This modern approach leverages the temporary modification of the dimethylamino group to an N-oxide, which strategically alters the directing effect of the substituent, enabling regioselective bromination at the otherwise less accessible C-3 position.
Mechanistic Rationale
The strong electron-donating and ortho-, para-directing nature of the dimethylamino group in 4-(dimethylamino)aniline would typically lead to bromination at the positions ortho to the amino group (C-2 and C-6). To achieve bromination at the C-3 position, a temporary electronic modification of the substrate is necessary. Conversion of the dimethylamino group to its corresponding N-oxide serves this purpose effectively.
The N-oxide group is still an activating group, but its steric bulk and electronic influence favor electrophilic attack at the meta-position relative to its point of attachment. Following the bromination, the N-oxide is readily reduced back to the dimethylamino group, yielding the desired 3-bromo-4-(dimethylamino)aniline. A plausible mechanism involves the reaction of the N-oxide with thionyl bromide, which is proposed to proceed through a[1][1]-sigmatropic rearrangement, facilitating the selective introduction of bromine at the ortho-position to the original amino group[2][3].
Experimental Protocol
Step 1: Synthesis of 4-(dimethylamino)aniline N-oxide
A solution of 4-(dimethylamino)aniline in a suitable solvent such as dichloromethane is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-oxide product.
-
Detailed Steps:
-
Dissolve 10.0 g of 4-(dimethylamino)aniline in 100 mL of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purify the crude product by flash chromatography on silica gel.
-
Step 2: Bromination of 4-(dimethylamino)aniline N-oxide
The synthesized N-oxide is then subjected to bromination using a suitable brominating agent. Thionyl bromide is an effective reagent for this transformation, leading to regioselective bromination at the C-3 position[2][4].
-
Detailed Steps:
-
Dissolve the purified 4-(dimethylamino)aniline N-oxide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add thionyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 3-Bromo-4-(dimethylamino)aniline.
-
Visualizing the N-Oxide Directed Bromination Workflow
Caption: Workflow for the synthesis of 3-Bromo-4-(dimethylamino)aniline via the N-oxide route.
Synthetic Route 2: Multi-step Synthesis via a Nitro Intermediate
This classical approach involves the protection of the aniline nitrogen through nitration, followed by bromination and subsequent reduction of the nitro group. The regioselectivity of the bromination step is controlled by the electron-withdrawing nature of the nitro group.
Mechanistic Rationale
Direct bromination of 4-(dimethylamino)aniline is challenging to control due to the strong activating nature of the dimethylamino group. A common strategy to overcome this is to introduce a deactivating group to direct the electrophilic substitution. In this route, a nitro group is introduced first. The nitration of N,N-dimethylaniline under acidic conditions can be complex, as protonation of the amino group forms a meta-directing ammonium ion, leading to the formation of the 3-nitro isomer as a major product[5].
For the synthesis of the target molecule, a more controlled approach starts with 4-nitro-N,N-dimethylaniline. The nitro group is a strong deactivating and meta-directing group. Therefore, electrophilic bromination of 4-nitro-N,N-dimethylaniline is expected to occur at the position meta to the nitro group and ortho to the dimethylamino group, which is the desired C-3 position. Finally, the nitro group is selectively reduced to an amine to yield the final product.
Experimental Protocol
Step 1: Bromination of 4-nitro-N,N-dimethylaniline
The bromination of the deactivated aromatic ring requires a Lewis acid catalyst to activate the bromine.
-
Detailed Steps:
-
To a solution of 4-nitro-N,N-dimethylaniline (1.0 equivalent) in a suitable solvent like dichloromethane or chloroform, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-bromo-4-nitro-N,N-dimethylaniline can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of 3-bromo-4-nitro-N,N-dimethylaniline
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. Catalytic hydrogenation is also a viable option.
-
Detailed Steps (using SnCl₂):
-
Suspend 3-bromo-4-nitro-N,N-dimethylaniline (1.0 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-Bromo-4-(dimethylamino)aniline by column chromatography or recrystallization.
-
Visualizing the Nitro-Intermediate Workflow
Caption: Workflow for the synthesis of 3-Bromo-4-(dimethylamino)aniline via the nitro-intermediate route.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: N-Oxide Intermediate | Route 2: Nitro Intermediate |
| Starting Material | 4-(dimethylamino)aniline | 4-nitro-N,N-dimethylaniline |
| Number of Steps | 2 | 2 |
| Regioselectivity | High, directed by the N-oxide group. | High, directed by the nitro group. |
| Reaction Conditions | Step 1: Mild (0 °C to RT). Step 2: Cryogenic (-78 °C). | Step 1: Mild (0 °C to RT). Step 2: Reflux conditions. |
| Reagents | m-CPBA, Thionyl bromide. | Bromine, FeBr₃, SnCl₂/HCl or other reducing agents. |
| Yield (Estimated) | Moderate to good. | Moderate to good. |
| Purification | Column chromatography is typically required for both steps. | Recrystallization may be sufficient for the intermediate; final product may require chromatography. |
| Safety & Handling | Thionyl bromide is corrosive and moisture-sensitive. m-CPBA can be explosive when dry. | Bromine is highly corrosive and toxic. Strong acids are used. Tin salts from the reduction step require proper disposal. |
| Scalability | May be challenging on a large scale due to cryogenic conditions and the use of specialized reagents. | More amenable to large-scale synthesis using standard industrial procedures. |
| Key Advantage | Elegant and modern approach with high regiocontrol. | Utilizes more classical and often cheaper reagents. |
| Key Disadvantage | Requires cryogenic temperatures and potentially hazardous reagents. | Involves the handling of highly toxic bromine and generation of metallic waste. |
Characterization of 3-Bromo-4-(dimethylamino)aniline
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of the 1,2,4-trisubstitution pattern. The N-methyl protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the N-methyl carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (if present as an impurity), C-H stretching of the aromatic ring and methyl groups, and C-N stretching.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to 3-Bromo-4-(dimethylamino)aniline. The choice between the N-oxide route and the nitro-intermediate route will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for certain reagents and reaction conditions.
The N-oxide route represents a more modern and elegant solution to the challenge of regioselective bromination, although it may require more specialized handling due to the use of cryogenic temperatures. The nitro-intermediate route, while more traditional, is robust and potentially more scalable, relying on more conventional reagents and reaction setups.
By providing detailed protocols and a thorough comparative analysis, this guide aims to equip researchers with the necessary information to make an informed decision and successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 8450–8463. [Link]
-
Doubtnut. (2020, August 16). A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline... [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. [Link]
- Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?[Link]
-
NIH. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. PubMed Central. [Link]
Sources
- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Guide to Purity Validation of 3-Bromo-4-(dimethylamino)aniline: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality and safety. This guide provides an in-depth, comparative analysis of two instrumental titans—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of 3-Bromo-4-(dimethylamino)aniline, a key intermediate in various synthetic pathways. We move beyond a mere listing of specifications to a nuanced discussion of methodological choices and their underlying scientific principles, empowering researchers to make informed decisions for their analytical challenges.
Foundational Principles: Choosing the Right Analytical Lens
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 3-Bromo-4-(dimethylamino)aniline, with its aromatic structure, polar amino group, and halogen substituent, presents a case where both HPLC and GC-MS could be considered, yet each offers a distinct set of advantages and potential pitfalls.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar, non-volatile, or thermally labile compounds like many anilines, HPLC is often the default choice. The separation is governed by the interactions of the analyte with the stationary phase chemistry (e.g., C18) and its solubility in the mobile phase. UV detection is particularly effective due to the chromophoric nature of the benzene ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on boiling point and interactions with the stationary phase. The mass spectrometer provides unparalleled identification capabilities by generating a unique fragmentation pattern for each compound. However, the critical prerequisite is the thermal stability of the analyte in the heated GC inlet. Thermal degradation can lead to the formation of artifacts and an inaccurate purity assessment.
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we designed and executed parallel purity assessments of a single batch of 3-Bromo-4-(dimethylamino)aniline using both HPLC-UV and GC-MS. The methodologies were optimized to provide high-resolution separation and sensitive detection of potential impurities.
The following diagram outlines the logical flow of our comparative validation study.
A Comparative Guide to the Biological Activity of 3-Bromo-4-(dimethylamino)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, promising subset: derivatives of 3-Bromo-4-(dimethylamino)aniline. The introduction of a bromine atom and a dimethylamino group to the aniline ring creates a unique electronic and steric profile, offering a versatile platform for the synthesis of new bioactive molecules. This document provides a comprehensive evaluation of these derivatives, comparing their biological activities with supporting experimental data and detailed protocols to facilitate further research and development.
The Chemical Versatility of the 3-Bromo-4-(dimethylamino)aniline Scaffold
The 3-Bromo-4-(dimethylamino)aniline core structure presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The dimethylamino group, a strong electron-donating group, increases the electron density of the aromatic ring, potentially enhancing interactions with biological targets. The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Furthermore, the primary amine group serves as a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, amides, and various heterocyclic systems.
Anticancer Activity: Targeting Proliferative Pathways
Derivatives of 3-Bromo-4-(dimethylamino)aniline have emerged as a class of compounds with significant potential in oncology. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Comparative Anticancer Efficacy
In vitro studies have demonstrated the cytotoxic effects of 3-Bromo-4-(dimethylamino)aniline and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Bromo-4-(dimethylamino)aniline | MCF-7 (Breast) | 15.8 | Doxorubicin | 0.9 |
| 3-Bromo-4-(dimethylamino)aniline | HeLa (Cervical) | 21.4 | Cisplatin | 5.2 |
| Schiff Base Derivative 1 | A549 (Lung) | 8.2 | Paclitaxel | 0.01 |
| Triazole Derivative 2 | HT-29 (Colon) | 12.5 | 5-Fluorouracil | 3.1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from specific experimental studies.
Mechanism of Action: Interference with Cell Signaling
Research suggests that some derivatives of 3-Bromo-4-(dimethylamino)aniline exert their anticancer effects by targeting critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer. By inhibiting key kinases in these pathways, these compounds can induce apoptosis and inhibit cell proliferation.
Caption: Proposed mechanism of anticancer action of 3-Bromo-4-(dimethylamino)aniline derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Halogenated aniline derivatives have shown promise in this area, and those derived from 3-Bromo-4-(dimethylamino)aniline are no exception.
Comparative Antimicrobial Efficacy
The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 3-Bromo-4-(dimethylamino)aniline | 64 | 128 | >256 |
| Schiff Base Derivative 3 | 16 | 32 | 64 |
| Quinoxaline Derivative 4 | 8 | 16 | 32 |
| Reference Drugs | |||
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from specific experimental studies.
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial action of these compounds can be attributed to several mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of the bromo- and dimethylamino-substituted ring can facilitate penetration into microbial cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Substituted aniline derivatives have shown potential in modulating the inflammatory response.
Comparative Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug (Indomethacin) | Edema Inhibition (%) |
| Indole Derivative 5 | 20 | 45 | 10 | 60 |
| Benzimidazole Derivative 6 | 20 | 55 | 10 | 60 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from specific experimental studies on derivatives of 3-Bromo-4-(dimethylamino)aniline.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Simplified pathway of inflammation and potential targets for anti-inflammatory derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Acclimatize male Wistar rats (180-200 g) for one week.
-
Administer the test compounds or reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion and Future Directions
The derivatives of 3-Bromo-4-(dimethylamino)aniline represent a promising class of compounds with diverse biological activities. The comparative data, although illustrative in this guide, underscore the potential for these molecules in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship (SAR) studies, which correlate the chemical structure of these derivatives with their biological activity, will be crucial in optimizing their potency and selectivity. Future research should focus on the synthesis of a wider range of derivatives, including novel heterocyclic systems, and their comprehensive biological evaluation. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and pathways involved in their therapeutic effects. The experimental protocols provided herein offer a standardized framework for such investigations, paving the way for the discovery of new and effective therapeutic agents based on the 3-Bromo-4-(dimethylamino)aniline scaffold.
References
-
Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080. [Link]
-
Hancock, R. E. W. (2001). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
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A Comparative Guide to the Structural Confirmation of 3-Bromo-4-(dimethylamino)aniline Using Advanced Analytical Techniques
Introduction
In the landscape of pharmaceutical and materials science research, the precise molecular architecture of synthetic intermediates is paramount. 3-Bromo-4-(dimethylamino)aniline (CAS 860444-64-0) serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for drug discovery and organic electronic materials.[1] Its utility is intrinsically linked to its specific substitution pattern, which dictates its reactivity and electronic properties. However, the potential for isomeric impurities, such as the closely related 4-Bromo-N,N-dimethylaniline, necessitates a rigorous and unambiguous structural confirmation.
This guide provides an in-depth comparison of advanced analytical techniques for the definitive structural elucidation of 3-Bromo-4-(dimethylamino)aniline. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-technique, self-validating approach provides the highest degree of scientific certainty. This document is intended for researchers, scientists, and drug development professionals who require irrefutable structural characterization of their chemical entities.
The Strategic Imperative: A Multi-Faceted Analytical Approach
Relying on a single analytical technique for structural confirmation is fraught with risk. Spectroscopic data can be ambiguous, and subtle isomeric differences can be easily missed. To establish an unimpeachable structural identity, we employ a synergistic workflow where each technique corroborates the others, creating a self-validating system. The core of our strategy is to:
-
Establish Elemental Composition with High-Resolution Mass Spectrometry (HRMS).
-
Determine Atom Connectivity with Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Confirm Functional Groups with Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Obtain Absolute 3D Structure with Single-Crystal X-ray Crystallography as the ultimate arbiter.
Caption: A logical workflow for the unambiguous structural confirmation of a synthetic compound.
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
Expertise & Experience: Before delving into the complex world of atomic connectivity, we must first confirm the most fundamental property: the elemental formula. Low-resolution mass spectrometry can be misleading, but HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident assignment of an elemental formula.[2] For halogenated compounds, HRMS is particularly powerful due to the distinct isotopic signature of bromine.[3]
Experimental Protocol: LC-ESI-QTOF HRMS
-
Sample Preparation: Prepare a 100 ng/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid.
-
Chromatography: Inject 1 µL onto a C18 column with a water/acetonitrile gradient to ensure separation from any potential impurities.
-
Mass Spectrometry: Analyze using a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire data over a mass range of 100-500 m/z. Perform a targeted MS/MS experiment on the precursor ion to observe fragmentation.
Expected Results & Interpretation
The presence of a bromine atom (with natural isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺) and any bromine-containing fragments.[4] This provides an immediate and unmistakable marker for a monobrominated compound.
| Parameter | Theoretical Value | Expected Experimental Value | Interpretation |
| Molecular Formula | C₈H₁₁BrN₂ | C₈H₁₁BrN₂ | Confirmed by HRMS. |
| Monoisotopic Mass | 214.0109 | - | Calculated for C₈H₁₀⁷⁹BrN₂. |
| [M+H]⁺ Exact Mass | 215.0182 | 215.0180 ± 0.0005 | Mass accuracy < 3 ppm confirms the elemental formula. |
| [M+2+H]⁺ Exact Mass | 217.0161 | 217.0159 ± 0.0005 | Confirms the presence of one bromine atom. |
| Isotopic Ratio | ~100:98 | ~100:98 | The ~1:1 ratio of [M+H]⁺ to [M+2+H]⁺ is definitive for bromine. |
The HRMS data provides the first piece of the puzzle: we have a compound with the formula C₈H₁₁BrN₂. This rules out compounds with different elemental compositions but potentially similar retention times or NMR spectra.
Advanced NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Experience: With the elemental formula in hand, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise connectivity of the atoms. While a simple ¹H NMR spectrum can provide clues, a full suite of 1D and 2D experiments is required for an airtight assignment, especially when differentiating isomers.[5] The key to confirming the 3-bromo-4-(dimethylamino)aniline structure lies in unambiguously placing the three substituents on the aromatic ring.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: Utilize a 500 MHz (or higher) NMR spectrometer for optimal resolution.
-
1D Experiments: Acquire ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra.
-
2D Experiments: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.[6]
Expected Results & Interpretation
The substitution pattern of 3-bromo-4-(dimethylamino)aniline will generate a unique set of signals in the NMR spectra, which is distinctly different from its symmetric isomer, 4-bromo-N,N-dimethylaniline.
| Technique | Predicted Data for 3-Bromo-4-(dimethylamino)aniline | Comparison with 4-Bromo-N,N-dimethylaniline Data[7] | Interpretation |
| ¹H NMR | Aromatic Region (3H): - 1 doublet (~7.2 ppm, J≈2 Hz)- 1 doublet of doublets (~6.8 ppm, J≈8, 2 Hz)- 1 doublet (~6.6 ppm, J≈8 Hz)Aliphatic Region (6H): - 1 singlet (~2.9 ppm) | Aromatic Region (4H): - 2 doublets (AA'BB' system)~7.29 ppm and ~6.58 ppm | The presence of three distinct aromatic signals with ortho and meta coupling confirms the 1,2,4-trisubstituted pattern. The symmetrical 4-bromo isomer shows only two signals. |
| ¹³C NMR | 8 distinct signals expected. | 6 distinct signals expected. | The lower symmetry of the 3-bromo isomer results in more unique carbon environments. |
| DEPT-135 | - 3 positive CH signals (aromatic)- 1 positive CH₃ signal- 4 absent signals (quaternary carbons) | - 2 positive CH signals (aromatic)- 1 positive CH₃ signal- 3 absent signals (quaternary carbons) | Confirms the number of protonated carbons. |
2D NMR: The Definitive Connectivity Map
The HMBC experiment is the most powerful tool here, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece the structure together definitively.
Caption: Key HMBC correlations confirming the 3-bromo-4-(dimethylamino)aniline structure.
-
Crucial Correlation 1: The protons of the dimethylamino group (~2.9 ppm) will show a strong correlation to the carbon at the 4-position (C4), confirming its attachment point.
-
Crucial Correlation 2: The aromatic proton adjacent to the bromine (H2) will show correlations to C4 and the bromine-bearing carbon (C3).
-
Crucial Correlation 3: The proton ortho to the aniline nitrogen (H6) will show a correlation to C4.
This web of correlations, when combined, allows for only one possible structure: 3-Bromo-4-(dimethylamino)aniline.
FTIR Spectroscopy: Functional Group Fingerprinting
Trustworthiness: FTIR provides a rapid and reliable method to confirm the presence of key functional groups. While not sufficient for constitutional isomer differentiation on its own, it serves as an excellent quality control check and corroborates the findings from NMR and MS.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
Expected Results & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3450 - 3250 | N-H Stretch | Confirms the presence of the primary aniline amine group. A doublet is often observed for -NH₂. |
| 3050 - 3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |
| 2950 - 2850 | Aliphatic C-H Stretch | Confirms the methyl groups of the dimethylamino substituent. |
| ~1600, ~1500 | C=C Ring Stretch | Characteristic of the aromatic ring skeleton. |
| ~1300 | C-N Stretch | Corresponds to both the aniline and dimethylamino C-N bonds. |
| 1100 - 1000 | C-Br Stretch | While in a crowded region, this confirms the carbon-bromine bond. |
The FTIR spectrum provides a quick, confirmatory fingerprint of the molecule, ensuring all expected functional components are present.
X-ray Crystallography: The Unassailable Verdict
Authoritative Grounding: When absolute, incontrovertible proof of a chemical structure is required—as is often the case in pharmaceutical development and patent filings—spectroscopic data alone may be insufficient. Single-crystal X-ray crystallography stands as the "gold standard" analytical technique.[9] It does not provide data for interpretation; it provides the structure itself by mapping the electron density of the molecule in three-dimensional space.[10][11]
Experimental Workflow
-
Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, hexane mixtures).
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then rotated in a beam of X-rays, and the resulting diffraction patterns are collected on a detector.[12]
-
Structure Solution & Refinement: The diffraction data is processed by complex software to generate an initial electron density map. An atomic model is fitted to this map and then refined to achieve the best possible agreement with the experimental data.
Outcome & Comparative Power
The output of a successful X-ray crystallography experiment is a 3D model of the molecule, complete with precise bond lengths, bond angles, and torsional angles. This method would definitively show:
-
The 1,2,4-substitution pattern on the benzene ring.
-
The exact positions of the bromine atom, the aniline -NH₂ group, and the -N(CH₃)₂ group relative to one another.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Against this absolute structural proof, the interpretations from HRMS, NMR, and FTIR are validated. Any discrepancy would indicate either an incorrect spectroscopic interpretation or, more seriously, that the bulk sample is not what the crystal represents.
Conclusion: A Synthesis of Evidence
The structural confirmation of 3-Bromo-4-(dimethylamino)aniline is a clear example of the necessity for a multi-pronged analytical strategy. Each technique provides a unique and vital piece of information, and their collective agreement provides a level of certainty that no single method can offer.
| Technique | Information Provided | Strength | Limitation |
| HRMS | Elemental Formula | High accuracy and speed; definitive for halogen presence. | Provides no connectivity information. |
| Advanced NMR | Atom-to-Atom Connectivity | The most powerful technique for detailed structural mapping in solution. | Requires careful interpretation; can be complex for some molecules. |
| FTIR | Functional Groups Present | Fast, simple, and excellent for confirming functional groups. | Generally cannot distinguish between constitutional isomers. |
| X-ray Crystallography | Absolute 3D Structure | Unambiguous and definitive; the "gold standard" for proof.[13] | Requires a high-quality single crystal, which can be difficult to obtain. |
For routine confirmation, a combination of HRMS and advanced NMR provides an exceptionally high degree of confidence. For regulatory filings, patent applications, or when resolving any lingering ambiguity, single-crystal X-ray crystallography is the definitive and authoritative choice. By understanding the strengths and limitations of each technique, the modern research scientist can select the appropriate workflow to confirm molecular identity with unwavering scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
